molecular formula C4H11NO2S B13232794 1-Amino-3-methanesulfinylpropan-2-ol

1-Amino-3-methanesulfinylpropan-2-ol

Cat. No.: B13232794
M. Wt: 137.20 g/mol
InChI Key: CRSZGRDBSPUNJM-UHFFFAOYSA-N
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Description

1-Amino-3-methanesulfinylpropan-2-ol is an organic compound with the molecular formula C4H11NO2S It is known for its unique structure, which includes an amino group, a hydroxyl group, and a methanesulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-methanesulfinylpropan-2-ol typically involves the reaction of 3-chloropropan-1-ol with methanesulfinyl chloride, followed by the introduction of an amino group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methanesulfinylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfinyl group to a methyl group.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce simpler alkyl derivatives.

Scientific Research Applications

1-Amino-3-methanesulfinylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 1-Amino-3-methanesulfinylpropan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methanesulfinyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    1-Aminopropan-2-ol: Similar in structure but lacks the methanesulfinyl group.

    3-Aminopropan-1-ol: Contains an amino group but differs in the position of the hydroxyl group.

    Methanesulfinyl derivatives: Compounds with similar sulfinyl groups but different backbone structures.

Uniqueness: 1-Amino-3-methanesulfinylpropan-2-ol is unique due to the presence of both an amino group and a methanesulfinyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H11NO2S

Molecular Weight

137.20 g/mol

IUPAC Name

1-amino-3-methylsulfinylpropan-2-ol

InChI

InChI=1S/C4H11NO2S/c1-8(7)3-4(6)2-5/h4,6H,2-3,5H2,1H3

InChI Key

CRSZGRDBSPUNJM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CC(CN)O

Origin of Product

United States

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